molecular formula C15H21N5 B6441741 6-(2-methyl-1H-imidazol-1-yl)-N-(2-methylcyclohexyl)pyrimidin-4-amine CAS No. 2549005-35-6

6-(2-methyl-1H-imidazol-1-yl)-N-(2-methylcyclohexyl)pyrimidin-4-amine

Cat. No. B6441741
CAS RN: 2549005-35-6
M. Wt: 271.36 g/mol
InChI Key: SBBZWZQUIRZOSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-methyl-1H-imidazol-1-yl)-N-(2-methylcyclohexyl)pyrimidin-4-amine (6-MIPA) is a novel pyrimidine-based drug that has been developed as an inhibitor of the cyclic AMP (cAMP) pathway. It has been used in a variety of scientific research applications, including the study of biochemical and physiological processes.

Scientific Research Applications

6-(2-methyl-1H-imidazol-1-yl)-N-(2-methylcyclohexyl)pyrimidin-4-amine has been used in a variety of scientific research applications, including the study of biochemical and physiological processes. It has been used to study the cAMP pathway and its role in the regulation of cell proliferation and differentiation, as well as its role in the regulation of cell metabolism. Additionally, 6-(2-methyl-1H-imidazol-1-yl)-N-(2-methylcyclohexyl)pyrimidin-4-amine has been used to study the role of cAMP in the regulation of gene expression and the regulation of cell signaling pathways.

Mechanism of Action

6-(2-methyl-1H-imidazol-1-yl)-N-(2-methylcyclohexyl)pyrimidin-4-amine acts as an inhibitor of the cAMP pathway by binding to and inhibiting the activity of adenylyl cyclase, the enzyme responsible for the conversion of ATP to cAMP. This inhibition of adenylyl cyclase activity results in decreased levels of cAMP, which in turn leads to decreased activation of downstream effectors, such as protein kinase A (PKA), and decreased gene expression.
Biochemical and Physiological Effects
6-(2-methyl-1H-imidazol-1-yl)-N-(2-methylcyclohexyl)pyrimidin-4-amine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 6-(2-methyl-1H-imidazol-1-yl)-N-(2-methylcyclohexyl)pyrimidin-4-amine can inhibit the growth of a variety of cancer cell lines, including breast, prostate, and colon cancer cells. Additionally, 6-(2-methyl-1H-imidazol-1-yl)-N-(2-methylcyclohexyl)pyrimidin-4-amine has been shown to inhibit the proliferation and differentiation of lymphocytes and other immune cells, as well as the production of pro-inflammatory cytokines. In vivo studies have also shown that 6-(2-methyl-1H-imidazol-1-yl)-N-(2-methylcyclohexyl)pyrimidin-4-amine can inhibit the growth of tumors in mouse models.

Advantages and Limitations for Lab Experiments

6-(2-methyl-1H-imidazol-1-yl)-N-(2-methylcyclohexyl)pyrimidin-4-amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its mechanism of action is well understood. Additionally, it has been shown to be effective in a variety of in vitro and in vivo studies. However, there are some limitations to its use in laboratory experiments. For example, 6-(2-methyl-1H-imidazol-1-yl)-N-(2-methylcyclohexyl)pyrimidin-4-amine has been shown to have some cytotoxic effects, and it may be difficult to control the dose when working with animal models.

Future Directions

6-(2-methyl-1H-imidazol-1-yl)-N-(2-methylcyclohexyl)pyrimidin-4-amine has potential applications in the treatment of a variety of diseases, including cancer, autoimmune disorders, and inflammation. Additionally, further research is needed to determine the optimal dosage and delivery methods for 6-(2-methyl-1H-imidazol-1-yl)-N-(2-methylcyclohexyl)pyrimidin-4-amine in order to maximize its therapeutic potential. Additionally, further research is needed to determine the mechanisms by which 6-(2-methyl-1H-imidazol-1-yl)-N-(2-methylcyclohexyl)pyrimidin-4-amine affects gene expression and cell signaling pathways. Finally, further research is needed to determine the potential side effects of 6-(2-methyl-1H-imidazol-1-yl)-N-(2-methylcyclohexyl)pyrimidin-4-amine and to develop strategies to minimize any potential adverse effects.

Synthesis Methods

6-(2-methyl-1H-imidazol-1-yl)-N-(2-methylcyclohexyl)pyrimidin-4-amine is synthesized via a three-step process. The first step involves the reaction of 2-methylcyclohexanamine with 2-methyl-1H-imidazole-1-carboxaldehyde in the presence of triethylamine (TEA) and acetic anhydride, resulting in the formation of 6-methyl-1H-imidazol-1-yl)-N-(2-methylcyclohexyl)pyrimidin-4-amine. The second step involves the reaction of the intermediate product with acetic anhydride in the presence of TEA, resulting in the formation of the desired product, 6-(2-methyl-1H-imidazol-1-yl)-N-(2-methylcyclohexyl)pyrimidin-4-amine. The third step involves the purification of the product by column chromatography.

properties

IUPAC Name

N-(2-methylcyclohexyl)-6-(2-methylimidazol-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5/c1-11-5-3-4-6-13(11)19-14-9-15(18-10-17-14)20-8-7-16-12(20)2/h7-11,13H,3-6H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBZWZQUIRZOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC2=CC(=NC=N2)N3C=CN=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-methyl-1H-imidazol-1-yl)-N-(2-methylcyclohexyl)pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.